![molecular formula C12H25NO2 B14326041 N-{2-[(2-Ethylhexyl)oxy]propyl}formamide CAS No. 111784-92-0](/img/structure/B14326041.png)
N-{2-[(2-Ethylhexyl)oxy]propyl}formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(2-Ethylhexyl)oxy]propyl}formamide is an organic compound with the molecular formula C12H25NO2. It contains a secondary amide group and an ether linkage, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Ethylhexyl)oxy]propyl}formamide typically involves the reaction of 2-ethylhexanol with 3-chloropropylamine to form 3-(2-ethylhexyloxy)propylamine. This intermediate is then reacted with formic acid or a formylating agent to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[(2-Ethylhexyl)oxy]propyl}formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted ethers.
Wissenschaftliche Forschungsanwendungen
N-{2-[(2-Ethylhexyl)oxy]propyl}formamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-{2-[(2-Ethylhexyl)oxy]propyl}formamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity. The ether and amide groups play crucial roles in these interactions, influencing the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{2-[(2-Ethylhexyl)oxy]propyl}amine: Similar structure but lacks the formamide group.
N-{2-[(2-Ethylhexyl)oxy]propyl}acetamide: Contains an acetamide group instead of a formamide group.
Uniqueness
N-{2-[(2-Ethylhexyl)oxy]propyl}formamide is unique due to its specific combination of ether and formamide functionalities. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
111784-92-0 |
|---|---|
Molekularformel |
C12H25NO2 |
Molekulargewicht |
215.33 g/mol |
IUPAC-Name |
N-[2-(2-ethylhexoxy)propyl]formamide |
InChI |
InChI=1S/C12H25NO2/c1-4-6-7-12(5-2)9-15-11(3)8-13-10-14/h10-12H,4-9H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
LEZNMRYFBFTJBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC(C)CNC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Cyclohexyloxy)methyl]morpholine](/img/structure/B14325961.png)
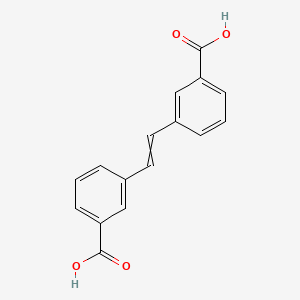
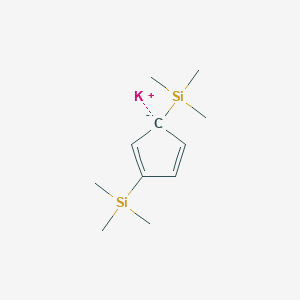
![[([1,1'-Biphenyl]-4-yl)amino](oxo)acetic acid](/img/structure/B14325984.png)

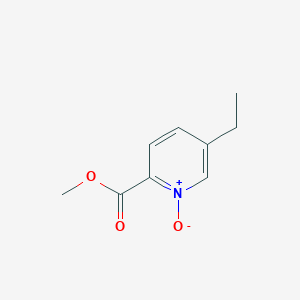

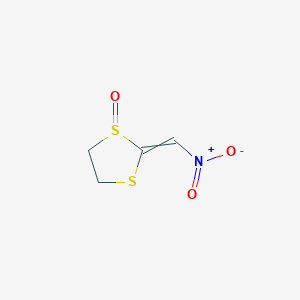

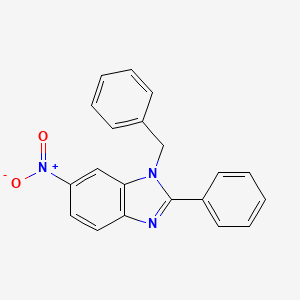

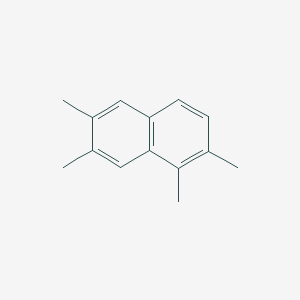
![Ethyl 2-(3-cyanopropyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylate](/img/structure/B14326058.png)
![Ethanol, 2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]-](/img/structure/B14326061.png)
